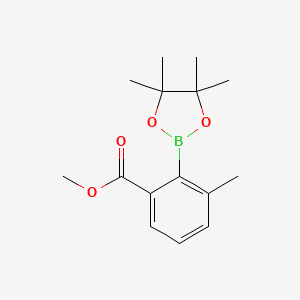

Methyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate” is a chemical compound. It is similar to “Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate” which has a CAS Number: 957062-72-5 and a Molecular Weight of 263.1 . It is also similar to “methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” with a CAS Number: 929626-17-5 and a Molecular Weight of 276.14 .

Synthesis Analysis

The synthesis of similar compounds involves palladium-catalyzed coupling reactions . More specific synthesis methods for “Methyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate” are not available in the retrieved data.Molecular Structure Analysis

The InChI Code for a similar compound, “methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate”, is 1S/C15H21BO4/c1-10-7-11(13(17)18-6)9-12(8-10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 .Chemical Reactions Analysis

The chemical reactions involving similar compounds include borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate and hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis

“Methyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate” is a solid . More specific physical and chemical properties are not available in the retrieved data.Aplicaciones Científicas De Investigación

Organic Synthesis Intermediate

This compound is an organic intermediate with borate and sulfonamide groups . It can be synthesized through nucleophilic and amidation reactions . This makes it a valuable reagent in various organic synthesis processes .

Suzuki Coupling Reactions

Boronic acid compounds like this one are often used in Suzuki coupling reactions . These reactions are a type of palladium-catalyzed cross coupling, which is useful in forming carbon-carbon bonds.

Enzyme Inhibitors

Boric acid compounds are often used as enzyme inhibitors . They can bind to enzymes and reduce their activity, which can be useful in various biological and pharmaceutical applications.

Ligand Drugs

Boric acid compounds can also be used as specific ligand drugs . These are drugs that bind to specific biological targets, which can be useful in treating various diseases.

Fluorescent Probes

Boric acid compounds can be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . This can be useful in various analytical chemistry applications.

Drug Carriers

Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers . These carriers can load anti-cancer drugs, insulin, and genes, and use the formation and rupture of the boronic ester bond in different environments to achieve controlled drug release .

Synthesis of Novel Copolymers

It is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .

Protection of Diols

In the organic synthesis of drugs, boronic acid compounds are usually used to protect diols . This can be useful in various synthetic chemistry applications.

Safety and Hazards

The safety information for a similar compound, “methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate”, includes the following hazard statements: H302, H315, H319, H332, H335. The precautionary statements include: P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352, P302 + P352 + P312, P304 + P340 + P311, P305 + P351 + P338, P332 + P313, P337 + P313, P362, P402 + P404, P501 .

Mecanismo De Acción

Target of Action

Similar compounds have been used as reagents to synthesize quinoxaline derivatives or heterocyclylamine derivatives, which are known to inhibit pi3 kinase .

Mode of Action

It is known that boronic acid esters, such as this compound, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide catalyzed by a palladium(0) complex .

Biochemical Pathways

The compound likely affects the biochemical pathways involved in the synthesis of quinoxaline derivatives or heterocyclylamine derivatives. These derivatives are known to inhibit PI3 kinase, a key enzyme in the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth .

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its role in the synthesis of PI3 kinase inhibitors. By inhibiting PI3 kinase, these compounds can potentially disrupt cell survival and growth pathways, leading to the death of cancer cells .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of the Suzuki-Miyaura cross-coupling reactions . Additionally, the compound’s stability may be affected by exposure to light, heat, or moisture.

Propiedades

IUPAC Name |

methyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO4/c1-10-8-7-9-11(13(17)18-6)12(10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXMYLQQEDRRWOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methylsulfonylbenzamide](/img/structure/B2883789.png)

![6-Amino-1-methyl-5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2883796.png)

![N-(2,5-difluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2883801.png)

![6-Amino-1-benzyl-5-[2-(3,4-dimethoxy-phenyl)-ethylamino]-1H-pyrimidine-2,4-dione](/img/structure/B2883804.png)